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molecular formula C10H8FN B8593211 3-(4-Fluoro-2-methylphenyl)-acrylonitrile

3-(4-Fluoro-2-methylphenyl)-acrylonitrile

Cat. No. B8593211
M. Wt: 161.18 g/mol
InChI Key: ZJRTWZRAFZXFDZ-UHFFFAOYSA-N
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Patent
US04960789

Procedure details

at room temperature, to 21.7 g (0.11 mole) of 2-chloro-3-(4-fluoro-2-methylphenyl)-propionitrile in 100 ml of tetrahydrofuran, and when the addition is complete, the mixture is stirred at room temperature for 15 hours and filtered, the filtrate is evaporated in vacuo, the residue is taken up in ethyl acetate, washed consecutively with 1-normal hydrochloric acid and water and dried over sodium sulphate, and the solvent is removed in vacuo. 34.6 g (96% of theory) of 3-(4-fluoro-2-methylphenyl)-acrylonitrile of melting point 86° C. -87° C. are obtained.
Name
2-chloro-3-(4-fluoro-2-methylphenyl)-propionitrile
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:7]=1[CH3:13])[C:3]#[N:4]>O1CCCC1>[F:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]=[CH:2][C:3]#[N:4])=[C:7]([CH3:13])[CH:8]=1

Inputs

Step One
Name
2-chloro-3-(4-fluoro-2-methylphenyl)-propionitrile
Quantity
21.7 g
Type
reactant
Smiles
ClC(C#N)CC1=C(C=C(C=C1)F)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
WASH
Type
WASH
Details
washed consecutively with 1-normal hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C=CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 195.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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